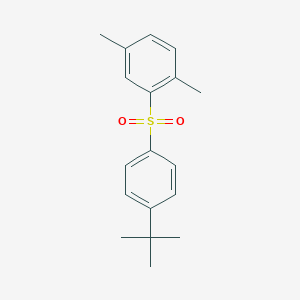![molecular formula C13H14O7 B296050 Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate, also known as DMBO, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. DMBO is a malonic acid derivative that has a methoxybenzoyl ester group attached to one of its carboxyl groups.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate is not fully understood, but it is believed to work by inhibiting enzymes involved in various biological processes. This compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the inhibition of tumor growth. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate in lab experiments is its relatively simple synthesis method. This compound is also stable under a wide range of conditions, making it a useful tool for various research applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is the development of new compounds based on this compound for use in various research applications. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in various experiments.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. This compound can be synthesized by the reaction of malonic acid diethyl ester with methoxybenzoyl chloride in the presence of a base. This compound has been used in various scientific research applications, including as a building block for the synthesis of other compounds and as a probe for the detection of enzymes. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate can be synthesized by the reaction of malonic acid diethyl ester with methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 114-116°C.
Applications De Recherche Scientifique
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has been used in various scientific research applications, including as a building block for the synthesis of other compounds and as a probe for the detection of enzymes. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C13H14O7 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
dimethyl 2-(4-methoxybenzoyl)oxypropanedioate |
InChI |
InChI=1S/C13H14O7/c1-17-9-6-4-8(5-7-9)11(14)20-10(12(15)18-2)13(16)19-3/h4-7,10H,1-3H3 |
Clé InChI |
CQDBEKLEHYILHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC(C(=O)OC)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


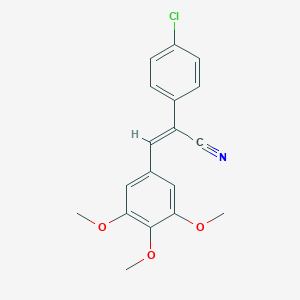
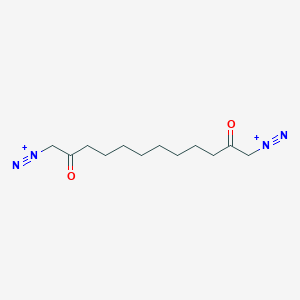

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
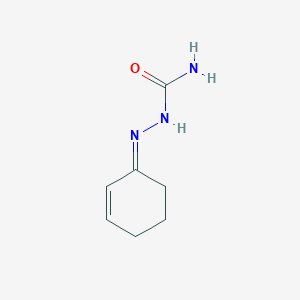
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
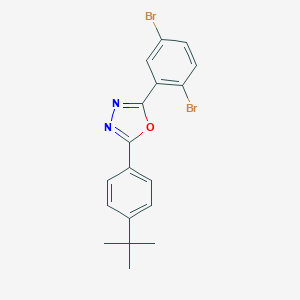
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
